molecular formula C16H20ClN B087649 2,2-Diphenylethyldimethylammonium chloride CAS No. 13636-10-7

2,2-Diphenylethyldimethylammonium chloride

Cat. No.: B087649
CAS No.: 13636-10-7
M. Wt: 261.79 g/mol
InChI Key: JJPWYLDSVSRHBJ-UHFFFAOYSA-N
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Description

2,2-Diphenylethyldimethylammonium chloride is a quaternary ammonium compound with the molecular formula C16H19N.HCl. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its structure, which includes a central nitrogen atom bonded to two phenyl groups, two methyl groups, and an ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenylethyldimethylammonium chloride typically involves the reaction of 2,2-diphenylethylamine with methyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The reaction can be represented as follows:

[ \text{2,2-Diphenylethylamine} + \text{Methyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The compound is then purified through crystallization or other suitable methods to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenylethyldimethylammonium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: It can be reduced to form different reduced species.

    Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or other reduced species.

Scientific Research Applications

2,2-Diphenylethyldimethylammonium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiseptic or disinfectant.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Diphenylethyldimethylammonium chloride involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium structure allows it to disrupt the integrity of cell membranes, leading to cell lysis and death. This property makes it effective as an antimicrobial agent. The molecular targets include membrane lipids and proteins, which are essential for cell viability.

Comparison with Similar Compounds

Similar Compounds

    Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Benzalkonium chloride: Widely used as a disinfectant and antiseptic.

    Cetyltrimethylammonium bromide: Used in various industrial and laboratory applications.

Uniqueness

2,2-Diphenylethyldimethylammonium chloride is unique due to its specific structure, which includes two phenyl groups. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

N,N-dimethyl-2,2-diphenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N.ClH/c1-17(2)13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15;/h3-12,16H,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPWYLDSVSRHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=CC=C1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10929339
Record name N,N-Dimethyl-2,2-diphenylethan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

261.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662290
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

13636-10-7
Record name Benzeneethanamine, N,N-dimethyl-β-phenyl-, hydrochloride (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=13636-10-7
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Record name Polycain
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Record name N,N-Dimethyl-2,2-diphenylethan-1-amine--hydrogen chloride (1/1)
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Record name 2,2-diphenylethyldimethylammonium chloride
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